2,3,5-Tricloro-6-metilpiridina

Descripción general

Descripción

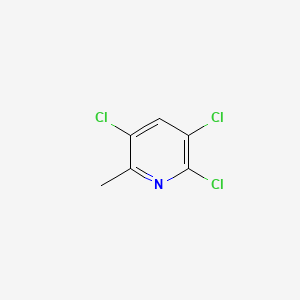

2,3,5-Trichloro-6-methylpyridine is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of pyridine, characterized by the presence of three chlorine atoms and one methyl group attached to the pyridine ring. This compound is known for its applications in various fields, including agriculture and chemical synthesis .

Aplicaciones Científicas De Investigación

2,3,5-Trichloro-6-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides

Mecanismo De Acción

Target of Action

2,3,5-Trichloro-6-methylpyridine is a chemical compound that is widely used in the agricultural sector . It serves as a raw material for pesticides and herbicides . Therefore, its primary targets are various insects and weeds that affect crop growth .

Mode of Action

It is known to be used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that it may interact with its targets by forming bonds that disrupt their normal functioning.

Biochemical Pathways

It is known that pyridine derivatives can be metabolized by microorganisms . The product of the first reaction is converted to 2,3,6-trihydroxypyridine by 2-pyridone-5,6-dihydro-cis-5,6-diol dehydrogenase (HpoE). The 2,3,6-trihydroxypyridine ring is opened by a hydrolase (HpoH) to form 2-ketoglutaramate which is subsequently transformed to α-ketoglutarate by 2-ketoglutaramate amidase (HpoI) .

Pharmacokinetics

It is known that the compound is a low-volatility liquid at room temperature and has a low vapor pressure . It is insoluble in water but can dissolve in various organic solvents such as alcohols, ethers, and esters . These properties may influence its bioavailability and distribution in the environment.

Result of Action

Given its use as a raw material for pesticides and herbicides , it can be inferred that it likely disrupts the normal functioning of insects and weeds, leading to their elimination.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5-Trichloro-6-methylpyridine. Its low solubility in water and low volatility suggest that it may persist in the environment for some time . Furthermore, its effectiveness may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,5-Trichloro-6-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridine using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of 2,3,5-trichloro-6-methylpyridine often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2,3,5-Trichloro-6-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate are commonly used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed:

- Substitution reactions can yield various substituted pyridine derivatives.

- Oxidation and reduction reactions produce different oxidized or reduced forms of the compound .

Comparación Con Compuestos Similares

2,3,6-Trichloro-5-methylpyridine: Similar in structure but with different positions of chlorine and methyl groups.

Pentachloropyridine: Contains five chlorine atoms attached to the pyridine ring.

2,3,4,6-Tetrachloropyridine: Another chlorinated pyridine derivative with four chlorine atoms.

Uniqueness: 2,3,5-Trichloro-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in chemical synthesis and industrial processes .

Actividad Biológica

2,3,5-Trichloro-6-methylpyridine (TCMP) is a chlorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in agricultural applications as a fungicide and herbicide. This compound's structure, characterized by three chlorine substituents and a methyl group on the pyridine ring, contributes to its unique biological interactions.

- Molecular Formula : C₆H₄Cl₃N

- Molecular Weight : Approximately 221.46 g/mol

- Physical State : Low-volatility liquid at room temperature with low vapor pressure.

The biological activity of TCMP is primarily attributed to its ability to disrupt biochemical pathways in target organisms. Its mechanism of action includes:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interfere with enzyme systems critical for fungal growth and reproduction.

- Cell Membrane Disruption : TCMP can affect cell membrane integrity, leading to cell death in susceptible organisms.

Biological Activity Overview

Research indicates that TCMP exhibits significant antifungal properties, making it effective in agricultural applications. Its interactions with various biological systems have been documented in several studies.

Antifungal Activity

TCMP has demonstrated potent antifungal effects against various fungal strains. For instance:

- Fungal Species Tested : Fusarium, Candida, and Aspergillus.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 10 to 50 µg/mL depending on the fungal strain tested.

Herbicidal Activity

As a herbicide, TCMP targets specific biochemical pathways in plants:

- Target Pathways : Disruption of photosynthesis and amino acid biosynthesis pathways.

- Efficacy : Effective against both broadleaf and grassy weeds, with varying efficacy based on application rates and environmental conditions .

Case Studies

-

Study on Antifungal Efficacy :

- Objective : To evaluate the antifungal activity of TCMP against Candida albicans.

- Methodology : In vitro assays were conducted to determine the MIC.

- Results : TCMP exhibited a strong inhibitory effect with an MIC of 20 µg/mL, indicating its potential as a therapeutic agent against fungal infections .

-

Herbicidal Effectiveness Assessment :

- Objective : To assess the herbicidal activity of TCMP on common agricultural weeds.

- Methodology : Field trials were conducted comparing TCMP with standard herbicides.

- Results : TCMP showed comparable efficacy to traditional herbicides, effectively controlling weed growth at concentrations of 100 µg/mL.

Data Tables

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,3,5-Trichloropyridine | Trichlorinated pyridine | Used as an intermediate in synthesizing other compounds |

| 2-Chloro-4-(propylthio)pyridine | Monochlorinated pyridine | Less potent as a fungicide compared to trichloro variant |

| 4-(Propylthio)-2-methylpyridine | Methylated pyridine | Exhibits different biological activities due to methyl substitution |

Pharmacokinetics

Research indicates that TCMP is metabolized by microorganisms in the environment, which may influence its persistence and effectiveness as an agrochemical. Its low solubility in water suggests limited mobility in aquatic systems but potential accumulation in soil environments .

Propiedades

IUPAC Name |

2,3,5-trichloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHCKQCUYPAKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452127 | |

| Record name | 2,3,5-Trichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22109-56-4 | |

| Record name | 2,3,5-Trichloro-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22109-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.